Cas no 45214-52-6 (O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine)
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine Chemical and Physical Properties
Names and Identifiers
-
- (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid
- (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid
- (2R,3S)-3-Acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine
- SCHEMBL14673155
- (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoicacid
- O-acetyl-N-(tert-butoxycarbonyl)-L-threonine
- (2S,3R)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- (2S,3R)-3-acetoxy-2-(tert-butoxycarbonylamino) butanoic acid
- DA-56361
- 45214-52-6
- (2S,3R)-3-acetoxy-2-(tert-butoxycarbonylamino)-butanoic acid
- AKOS022183406
- CS-13262
- HY-21983
- L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-, acetate (ester)
- ZBDQHSHVSLIFAR-SVRRBLITSA-N
- CS-B1738
- VBA21452
-
- MDL: MFCD00151895
- Inchi: 1S/C11H19NO6/c1-6(17-7(2)13)8(9(14)15)12-10(16)18-11(3,4)5/h6,8H,1-5H3,(H,12,16)(H,14,15)/t6-,8+/m1/s1
- InChI Key: ZBDQHSHVSLIFAR-SVRRBLITSA-N
- SMILES: O(C(N[C@H](C(=O)O)[C@@H](C)OC(C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 261.12123733g/mol
- Monoisotopic Mass: 261.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- XLogP3: 0.9
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-B1738-100mg |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | >96.0% | 100mg |
$225.0 | 2022-04-27 | |
| ChemScence | CS-B1738-250mg |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | >96.0% | 250mg |
$375.0 | 2022-04-27 | |
| ChemScence | CS-B1738-1g |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | >96.0% | 1g |
$750.0 | 2022-04-27 | |
| Chemenu | CM308129-100mg |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | 95% | 100mg |
$152 | 2022-06-11 | |
| Chemenu | CM308129-250mg |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | 95% | 250mg |
$252 | 2022-06-11 | |
| Chemenu | CM308129-1g |
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid |
45214-52-6 | 95% | 1g |
$504 | 2022-06-11 | |
| MedChemExpress | HY-21983-100mg |
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine |
45214-52-6 | ≥96.0% | 100mg |
¥1800 | 2025-04-16 | |
| MedChemExpress | HY-21983-250mg |
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine |
45214-52-6 | ≥96.0% | 250mg |
¥3600 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1050495-100mg |
L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-, acetate (ester) |
45214-52-6 | 97% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1050495-250mg |
L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-, acetate (ester) |
45214-52-6 | 97% | 250mg |
$285 | 2024-06-06 |
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine Suppliers
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine
Comprehensive Guide to O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine (CAS No. 45214-52-6): Properties, Applications, and Market Insights
O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine (CAS No. 45214-52-6) is a specialized amino acid derivative widely used in pharmaceutical research, peptide synthesis, and biochemical applications. This compound, often referred to as a protected threonine derivative, plays a critical role in modern drug development and biotechnology. Its unique structure, featuring an acetyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it highly valuable for controlled peptide bond formation and stability enhancement.
The growing demand for custom peptide synthesis and bioconjugation techniques has significantly increased interest in O-Acetyl-N-Boc-L-threonine. Researchers frequently search for information about its solubility, storage conditions, and compatibility with various coupling reagents. Recent trends in personalized medicine and targeted drug delivery systems have further highlighted the importance of such modified amino acids in developing novel therapeutic agents.
From a chemical perspective, 45214-52-6 demonstrates excellent stability under standard laboratory conditions, making it suitable for long-term storage and international shipping. The compound's melting point and optical rotation characteristics are frequently discussed in technical forums, as these parameters are crucial for quality control in GMP-grade peptide production. Many pharmaceutical companies are now exploring its potential in creating next-generation biologics and vaccine adjuvants.
The synthesis of O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine involves careful protection of both the amino and hydroxyl groups, followed by selective acetylation. This process has been optimized over years to achieve high yields and purity levels required for clinical-grade applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of this compound, addressing common quality concerns raised by research laboratories.
In the current market landscape, suppliers of CAS 45214-52-6 are focusing on developing eco-friendly synthesis routes and sustainable packaging solutions to meet the increasing environmental consciousness in the pharmaceutical industry. The compound's price fluctuations and global supply chain dynamics are topics of particular interest to procurement specialists, especially considering the recent emphasis on supply chain resilience in the wake of global health challenges.
For researchers working with peptide-based therapeutics, understanding the proper handling and deprotection conditions of O-Acetyl-N-Boc-L-threonine is essential. The Boc group can be selectively removed under mild acidic conditions, while the acetyl protection requires different treatment, allowing for sequential deprotection strategies in complex peptide synthesis. This level of control makes it invaluable for constructing difficult peptide sequences and cyclic peptides that are gaining attention in cancer research and antimicrobial development.
The analytical data for 45214-52-6, including its chromatographic behavior and spectroscopic fingerprints, are frequently requested by quality control laboratories. These parameters are particularly important when the compound is used as a reference standard or building block for regulated pharmaceutical products. Recent advancements in continuous flow chemistry have opened new possibilities for more efficient production of such protected amino acids, potentially reducing costs and improving accessibility for research institutions.
As the field of precision medicine expands, the demand for high-quality amino acid derivatives like O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine is expected to grow steadily. Its applications in developing peptide vaccines, diagnostic reagents, and targeted drug conjugates position it as a critical component in modern biomedical research. The compound's stability profile and well-characterized properties make it particularly attractive for projects requiring long-term stability and reproducible results.
Future research directions for CAS 45214-52-6 may explore its potential in solid-phase peptide synthesis optimization and green chemistry applications. With increasing interest in sustainable pharmaceutical manufacturing, the development of more efficient protection and deprotection strategies for threonine derivatives could significantly impact production costs and environmental footprint. These developments align with the broader industry shift toward green chemistry principles and process intensification in fine chemical synthesis.
45214-52-6 (O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine) Related Products
- 48068-25-3(Boc-Thr(Me)-OH)
- 319426-87-4(D-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-, methyl ester)
- 544480-14-0(D-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-)
- 123076-67-5(Di-Me ester,N-tert-butyloxycarbonyl-2-Amino-3-hydroxypentanedioic acid)
- 212838-97-6(Hexadecanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)-)
- 79479-07-5(N-Boc-L-Threonine methyl ester)
- 13734-40-2(Boc-Thr(tBu)-OH)
- 201217-86-9(Boc-D-Thr(tBu)-OH)
- 300831-36-1(L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propenyl-, methylester)
- 630424-73-6(Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid)